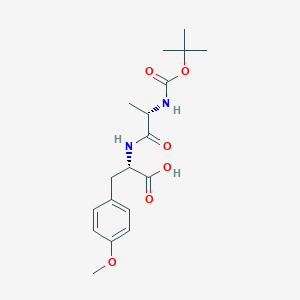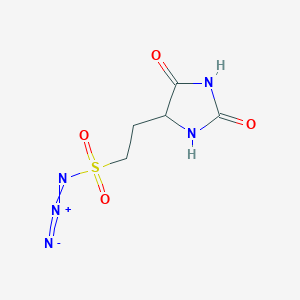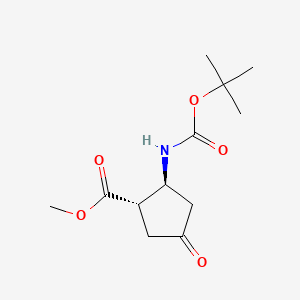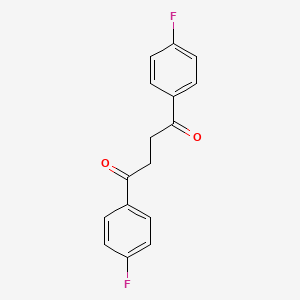
1,4-Bis(4-fluorophenyl)butane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-fluorophenyl)butane-1,4-dione is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a butane-1,4-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(4-fluorophenyl)butane-1,4-dione typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(4-fluorophenyl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,4-Bis(4-fluorophenyl)butane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-fluorophenyl)butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
- 1,4-Bis(3-fluorophenyl)butane-1,4-dione
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 1,4-Bis(acryloyloxy)butane
Comparison: 1,4-Bis(4-fluorophenyl)butane-1,4-dione is unique due to the specific positioning of the fluorophenyl groups, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C16H12F2O2 |
|---|---|
Poids moléculaire |
274.26 g/mol |
Nom IUPAC |
1,4-bis(4-fluorophenyl)butane-1,4-dione |
InChI |
InChI=1S/C16H12F2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
Clé InChI |
RDHRPRHZEJCLMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


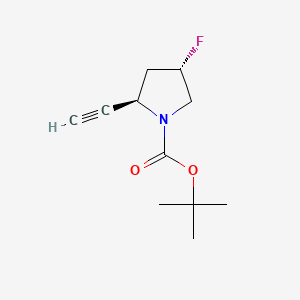
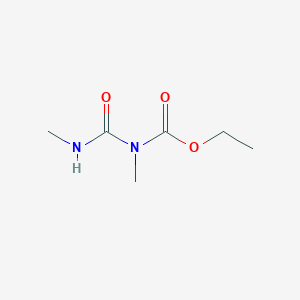
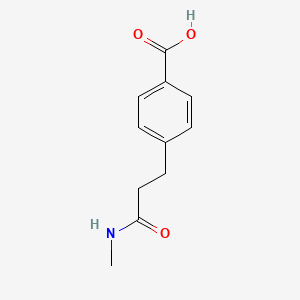
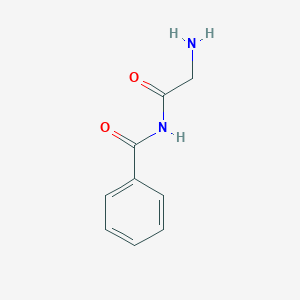
![N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14013562.png)

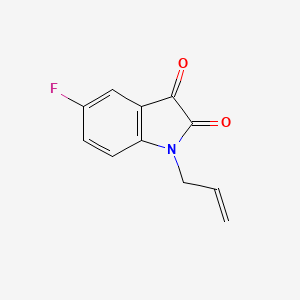
![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2,3,3-trichloroacrylamide](/img/structure/B14013574.png)
![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)

